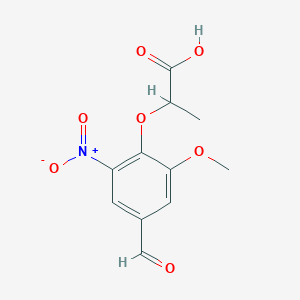

2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid

Description

2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid (CAS 812642-66-3) is a nitroaromatic compound featuring a propanoic acid backbone substituted with a phenoxy group. The phenoxy moiety contains a formyl group at the 4-position, a methoxy group at the 2-position, and a nitro group at the 6-position. This combination of electron-withdrawing (nitro, formyl) and electron-donating (methoxy) substituents confers unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-8(12(16)17)3-7(5-13)4-9(10)18-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBLAADNZANNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395489 | |

| Record name | 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812642-66-3 | |

| Record name | 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials Selection

The synthesis typically begins with readily available aromatic precursors such as 2-methoxy-4-nitrophenol or 2-methoxy-4-nitrobenzaldehyde , which provide the necessary aromatic framework with pre-installed functional groups (methoxy and nitro). Propanoic acid derivatives are used as the carboxylic acid source.

Aromatic Nitration and Substitution

Nitration of Phenolic Precursors:

Aromatic nitration is performed using concentrated nitric acid in the presence of sulfuric acid under controlled temperature (usually below 50°C) to introduce the nitro group at the 6-position relative to the hydroxyl group. This step yields 4-nitro-2-methoxyphenol or similar intermediates.Selective Methoxy Group Preservation:

The methoxy group at the 2-position remains intact during nitration due to its electron-donating nature, which directs nitration to the para position.

Formylation of Aromatic Ring

Vilsmeier-Haack Reaction:

The formyl group is introduced via Vilsmeier-Haack formylation, involving the reaction of the aromatic precursor with POCl₃ and DMF (dimethylformamide). This reaction selectively introduces the formyl group at the desired position, typically para to the hydroxyl group, yielding 4-formyl-2-methoxy-6-nitrophenol .-

- Temperature: 0–25°C

- Solvent: DMF or dichloromethane

- Reaction time: 2–4 hours

Esterification to Propanoic Acid Derivative

Esterification Process:

The phenolic hydroxyl group is esterified with propanoic acid derivatives or propionyl chloride in the presence of catalytic acids like sulfuric acid or using carbodiimide coupling agents (e.g., DCC). This step forms the ester linkage, leading to the precursor 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid .-

- Solvent: Dichloromethane or pyridine

- Temperature: Room temperature to 50°C

- Duration: 12–24 hours

Purification

- The crude product is purified through recrystallization from solvents such as ethanol or ethyl acetate, or via chromatography (silica gel, gradient elution). This ensures removal of unreacted starting materials and side products.

Industrial Production Methods

Scaling up involves continuous flow reactors or large batch processes, emphasizing reaction control and purification efficiency:

| Step | Key Parameters | Notes |

|---|---|---|

| Nitration | Temperature control (below 50°C) | To prevent over-nitration |

| Formylation | Controlled addition of POCl₃ and DMF | Ensures regioselectivity |

| Esterification | Use of excess propanoic acid derivatives | Maximizes yield |

| Purification | Recrystallization, chromatography | Ensures high purity |

Note: Process optimization focuses on minimizing byproducts such as de-nitrated or over-oxidized species, and maintaining functional group integrity.

Data Tables Summarizing Preparation Methods

| Step | Reagents | Reaction Conditions | Purpose | Outcome |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–50°C, controlled addition | Introduce nitro group | 4-Nitro-2-methoxyphenol |

| Formylation | POCl₃ / DMF | 0–25°C, 2–4 hrs | Add formyl group | 4-Formyl-2-methoxy-6-nitrophenol |

| Esterification | Propanoic acid derivatives / DCC | Room temp to 50°C | Attach propanoic acid | This compound |

| Purification | Recrystallization | Ambient | Purify product | Pure target compound |

Research Findings and Considerations

Reaction Selectivity:

Control of temperature and reagent addition rates is crucial to avoid side reactions such as over-nitration or undesired oxidation of the aldehyde group.Functional Group Compatibility:

The methoxy and nitro groups influence reactivity, requiring mild conditions during formylation to prevent reduction or degradation.Yield Optimization:

Use of excess reagents and proper purification techniques enhances overall yield and purity, critical for subsequent biological or industrial applications.

Notes and Recommendations

Handling Precautions:

Nitration and formylation involve hazardous reagents such as concentrated acids and POCl₃; appropriate safety protocols are mandatory.Environmental Considerations:

Waste streams should be neutralized and disposed of following environmental regulations, especially due to the presence of nitro compounds.Analytical Characterization: Confirm structure via NMR, HRMS, and IR spectroscopy at each stage to ensure reaction fidelity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: 2-(4-Carboxy-2-methoxy-6-nitrophenoxy)propanoic acid.

Reduction: 2-(4-Formyl-2-methoxy-6-aminophenoxy)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as a precursor for synthesizing more complex pharmaceuticals. Its ability to form covalent bonds with biological targets makes it a candidate for developing inhibitors against various enzymes or receptors.

Case Study: MAGL Inhibitors

Recent studies have explored the synthesis of compounds similar to 2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid as inhibitors of monoacylglycerol lipase (MAGL). These inhibitors are being investigated for their roles in managing pain and inflammation without central nervous system side effects .

Chemical Synthesis

The compound can be utilized in various chemical reactions, such as nucleophilic substitutions and coupling reactions, to create more complex organic molecules. This is particularly relevant in the field of organic synthesis where creating specific functional groups is essential.

Example Reaction:

A typical reaction involving this compound could include its use in the synthesis of aryl sulfoxides, where its electrophilic nature facilitates the formation of new carbon-sulfur bonds .

Analytical Chemistry

Due to its distinctive spectral properties, this compound can serve as a reagent in analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Its ability to form stable complexes with metal ions makes it useful for trace metal analysis in environmental samples.

Application Example:

In environmental chemistry, it can be used to detect and quantify heavy metals through complexation reactions that enhance detection sensitivity .

Material Science

The compound's properties may allow it to be incorporated into polymer matrices or coatings that require specific functional characteristics, such as increased thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The methoxy group can influence the compound’s solubility and membrane permeability, impacting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid and related compounds:

*Estimated based on structural analogs; †Calculated by adjusting the ethoxy analog’s molecular weight (C₁₂H₁₃NO₇, 283) for the methoxy substitution (C₁₁H₁₁NO₇).

Key Comparative Insights:

Substituent Effects on Reactivity: The nitro group in the target compound enhances acidity (pKa ~1–2) compared to non-nitro analogs like 2-(2-Formyl-6-methoxyphenoxy)propanoic acid (pKa ~4–5). This makes the target compound more reactive in nucleophilic substitutions and metal-catalyzed reactions . Ethoxy vs. methoxy substitution alters lipophilicity (logP: ethoxy analog ~1.5 vs. methoxy target ~1.0), influencing solubility in organic solvents .

Synthetic Utility: The nitro group in the target compound enables reduction to an amine, a key step in synthesizing bioactive molecules, whereas the ethoxy analog may prioritize stability in esterification reactions . The absence of nitro in 2-(2-Formyl-6-methoxyphenoxy)propanoic acid limits its use in redox-sensitive applications but makes it safer for handling .

Biological Relevance: Propanoic acid derivatives like (2RS)-2-(4-Formylphenyl)-propanoic acid are used as reference standards in pharmaceutical quality control, but their lack of nitro groups reduces their utility in prodrug synthesis .

Biological Activity

2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid is a compound of interest due to its unique structural features, including a propanoic acid backbone and a phenoxy group that incorporates both formyl and nitro substituents. The molecular formula is , with a molecular weight of approximately 267.21 g/mol. This compound has been investigated for its potential biological activities, particularly in the fields of medicine and biochemistry.

The biological activity of this compound can be attributed to its functional groups:

- Formyl Group : Capable of forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

- Nitro Group : Participates in redox reactions that may affect cellular oxidative stress levels.

- Methoxy Group : Influences solubility and membrane permeability, impacting bioavailability and distribution within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

The compound demonstrated varying levels of effectiveness against these microorganisms, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been explored for anti-inflammatory effects. The presence of the nitro group may contribute to its ability to modulate inflammatory pathways, though specific mechanisms remain to be fully elucidated. Preliminary studies suggest it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various derivatives of phenoxypropanoic acids, including this compound. Results indicated that the compound exhibited potent activity against E. coli and B. mycoides, with MIC values significantly lower than those of many standard antibiotics .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This suggests a promising therapeutic potential for inflammatory conditions.

Q & A

Q. What are the recommended analytical methods for characterizing 2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid?

Methodological Answer:

- HPLC-PDA/MS : Use reverse-phase HPLC with photodiode array (PDA) and mass spectrometry (MS) to confirm purity and detect impurities. Reference standards for structurally related propanoic acid derivatives (e.g., 2-(4-Ethylphenyl)propanoic acid, CAS 3585-52-2) can guide method development, particularly for resolving nitro and formyl substituents .

- NMR Spectroscopy : Employ H and C NMR to verify the positions of the formyl, methoxy, and nitro groups. Compare spectral data with analogous compounds like 2-(4-Methoxyphenoxy)propanoic acid (CHO, MW 196.20) .

- Elemental Analysis : Validate molecular composition (CHNO) via combustion analysis, ensuring ≤0.3% deviation from theoretical values.

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile or natural rubber gloves and Tyvek® suits to prevent skin contact, as recommended for structurally similar phenoxypropanoic acids .

- Engineering Controls : Install fume hoods to limit inhalation exposure, especially during synthesis steps involving nitro groups, which may release hazardous byproducts .

- Decontamination : Follow OSHA-compliant protocols for spills, including immediate neutralization with alkaline solutions (e.g., 5% sodium bicarbonate) and disposal in chemical waste containers .

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer:

- Retrosynthetic Analysis : Prioritize the nitro group introduction via electrophilic aromatic substitution on a pre-functionalized methoxyphenoxypropanoic acid backbone. AI-driven synthesis tools (e.g., Reaxys or Pistachio models) can predict viable pathways based on analogous compounds like 2-(4-Ethylphenyl)propanoic acid .

- Stepwise Synthesis :

- Core Formation : Couple 4-formyl-2-methoxy-6-nitrophenol with propanoic acid via Mitsunobu or Ullmann coupling.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, monitoring by TLC (R ~0.3–0.5) .

Advanced Research Questions

Q. How do electronic effects of substituents (nitro, formyl, methoxy) influence the compound’s reactivity and stability?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The nitro group’s electron-withdrawing effect may reduce the phenolic oxygen’s nucleophilicity, while the methoxy group’s electron-donating nature could stabilize intermediates .

- Experimental Validation : Compare reaction kinetics with analogs lacking specific substituents. For example, replace the nitro group with a hydrogen atom and monitor changes in hydrolysis rates .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., IR for carbonyl stretches, H NMR for aromatic protons). For instance, the formyl proton’s signal (~9.8–10.2 ppm) should correlate with FTIR peaks at ~1700 cm (C=O stretch) .

- Isotopic Labeling : Use N-labeled nitro precursors to distinguish overlapping signals in crowded NMR spectra .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Methodological Answer:

- pH Optimization : Determine the pKa using potentiometric titration (reference similar phenoxypropanoic acids exhibit pKa ~3.5–4.5) . Buffer solutions at pH >5.0 may minimize hydrolysis of the formyl group.

- Lyophilization : Stabilize the compound by freeze-drying and storing under inert gas (argon) at –20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Key Considerations for Academic Research

- Data Reproducibility : Document batch-specific variations (e.g., solvent residues in NMR spectra) using QC/QA protocols from pharmaceutical impurity standards .

- Interdisciplinary Collaboration : Partner with computational chemists to model reaction pathways and toxicologists to assess bioactivity (e.g., enzyme inhibition assays per ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.